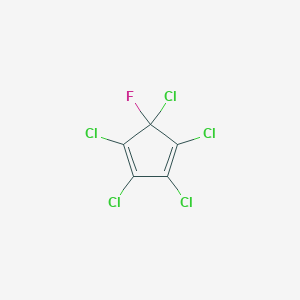
1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene is a halogenated cyclopentadiene derivative. This compound is characterized by the presence of five chlorine atoms and one fluorine atom attached to a cyclopentadiene ring. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene typically involves halogenation reactions. One common method is the direct fluorination and chlorination of cyclopentadiene. The reaction conditions often require the use of catalysts and controlled environments to ensure selective halogenation. Industrial production methods may involve the use of specialized reactors to handle the highly reactive intermediates and to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Addition Reactions: It can undergo electrophilic addition reactions, particularly with halogens and hydrogen halides, leading to the formation of dihalogenated or halohydrin products.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles (e.g., hydroxide, alkoxide). The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene has several applications in scientific research:
Biology: The compound’s unique halogenation pattern makes it a useful probe in studying halogen bonding interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene exerts its effects is primarily through its ability to participate in electrophilic and nucleophilic reactions. The presence of multiple halogens enhances its reactivity, allowing it to interact with various molecular targets. In biological systems, it may interact with enzymes and receptors through halogen bonding, influencing their activity and function .
Comparison with Similar Compounds
1,2,3,4,5-Pentachloro-5-fluorocyclopenta-1,3-diene can be compared with other halogenated cyclopentadienes, such as:
1,2,3,4,5-Pentachlorocyclopentadiene: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Contains methoxy groups instead of fluorine, leading to distinct chemical properties and uses.
Properties
CAS No. |
90013-82-4 |
|---|---|
Molecular Formula |
C5Cl5F |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-5-fluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5Cl5F/c6-1-2(7)4(9)5(10,11)3(1)8 |
InChI Key |
SJBCPBPWIDSVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(=C1Cl)Cl)(F)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


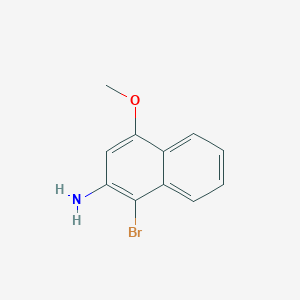
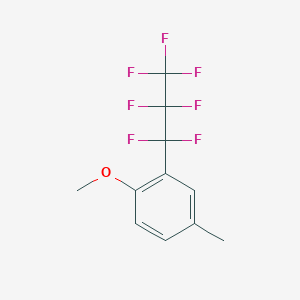
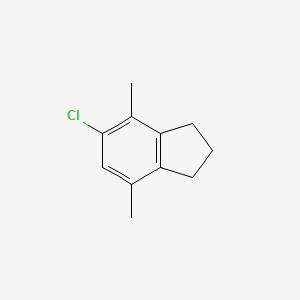
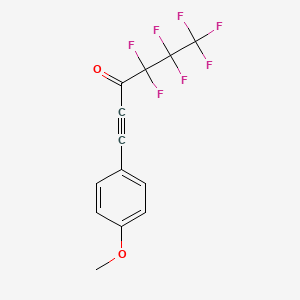

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)
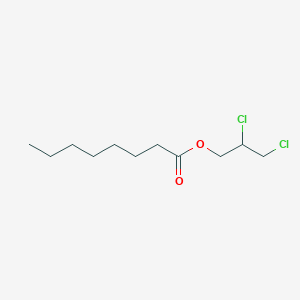
![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)
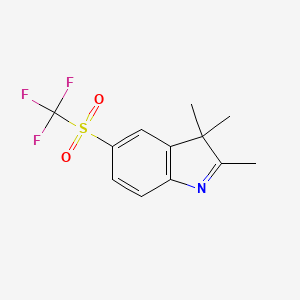
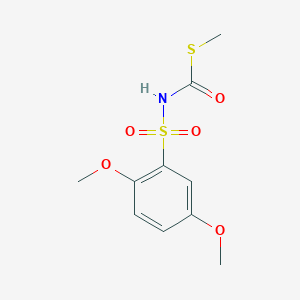
![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)
